6-Fluoroisoquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

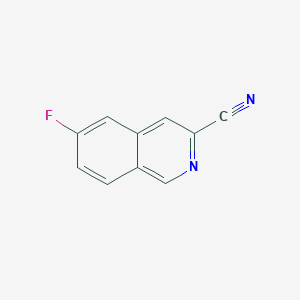

6-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative that has garnered significant attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 6th position and a carbonitrile group at the 3rd position of the isoquinoline ring. The incorporation of fluorine into organic molecules often imparts unique biological activities and enhances the compound’s stability and reactivity .

Vorbereitungsmethoden

The synthesis of 6-Fluoroisoquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods for fluorinated isoquinolines typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

6-Fluoroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in the formation of tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

While there is no direct information about "6-Fluoroisoquinoline-3-carbonitrile" in the provided search results, the search results do provide information on related compounds such as isoquinoline derivatives, trifluoromethylquinolinecarboxylic acid derivatives, and 1,2,3-triazoles, which have various applications .

Isoquinoline Derivatives

- Cerebrovascular Disorders: Isoquinoline derivatives have a vasoconstriction inhibitory action and are highly safe, making them useful for treating cerebrovascular disorders and preventing cerebral tissue disorders due to vascular constriction after hemorrhage . They also increase blood flow, which can help prevent or treat lesions associated with ischemic disease .

- Pharmaceutical Applications: Isoquinoline derivatives can be administered orally, intravenously, topically, or rectally in various dosage forms . The dosage is typically adjusted based on the patient's condition, age, weight, administration route, and the nature/degree of the disease . For adults, the active ingredient amount is usually 0.1 to 100 mg/day, or preferably 1 to 30 mg per day .

- Blood Vessel Relaxation: Isoquinoline derivatives can relax blood vessels constricted by calcium ionophores . These compounds have shown excellent cerebral vasoconstriction/relaxation effects and blood flow increasing effects compared to similar known compounds . They can also restore pancreatic blood vessels to their original inner diameter .

- Organ Selectivity and Cytoprotection: These compounds exhibit excellent organ selectivity and cardiovascular dilation action at low doses compared to control compounds . They also have a blood flow increasing action and ischemic nerve cytoprotective effect, making them useful for preventing or treating diseases associated with ischemic lesions .

- Treatment of Various Conditions: Isoquinoline derivatives can dilate cerebral blood vessels, increase axillary blood flow, and protect ischemic nerve cells . They may be useful as a prophylactic or therapeutic agent for cerebral hemorrhage, cerebral infarction, transient ischemic attack, head trauma, and related symptoms . Additionally, they can expand coronary blood vessels and increase coronary blood flow, which is useful for preventing and treating myocardial infarction and angina pectoris .

Trifluoromethylquinolinecarboxylic Acid Derivatives

- Anti-HIV Activity: Trifluoromethylquinolinecarboxylic acid derivatives can suppress the growth of HIV in HIV-infected cells and have an activity of suppressing the cytopathic effect (CPE) of HIV . These derivatives have a trifluoromethyl group at the 8-position and a cyclic diamine at the 7-position .

1,2,3-Triazoles

- Drug Discovery: 1,2,3-Triazole derivatives have applications in drug discovery, bioconjugation, carbohydrate, and peptide chemistry .

- Antimicrobial Activity: Certain synthesized triazole conjugates have shown good in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some displaying non-toxic characteristics against VERO cell lines . The activity is dependent on the substituents’ electronic effect on the phenyl ring .

Wirkmechanismus

The mechanism of action of 6-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and selectivity. This can result in the modulation of various biological pathways, including enzyme inhibition and receptor activation .

Vergleich Mit ähnlichen Verbindungen

6-Fluoroisoquinoline-3-carbonitrile can be compared with other fluorinated isoquinolines and quinoline derivatives. Similar compounds include:

6-Fluoroquinoline: Another fluorinated derivative with similar applications in pharmaceuticals and materials science.

3-Fluoroisoquinoline: A compound with a fluorine atom at the 3rd position, exhibiting different reactivity and biological properties.

6,7-Difluoroisoquinoline: A derivative with two fluorine atoms, offering unique properties for specific applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated isoquinolines .

Biologische Aktivität

6-Fluoroisoquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through various methods involving cyclization reactions of suitable precursors. The characterization of the compound typically employs techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

1. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound in inhibiting microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 125 |

| Pseudomonas aeruginosa | 250 |

| Candida albicans | 62.5 |

| Saccharomyces cerevisiae | 31.25 |

Research indicates that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against yeasts like Candida albicans .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including HepG-2 (liver cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values provide insight into its efficacy.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 13.6 |

| HCT-116 | 28.9 |

These results suggest that the compound possesses notable cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays to determine its ability to scavenge free radicals.

Table 3: Antioxidant Activity of this compound

| Concentration (µg/mL) | Percentage Inhibition (%) |

|---|---|

| 3 | 41.81 |

| 15 | 43.03 |

| 31 | 45.63 |

| 62.5 | 46.20 |

| 250 | 46.51 |

| 1000 | 64.84 |

The compound demonstrates a significant antioxidant effect, which may contribute to its overall therapeutic potential .

Case Studies

Several studies have highlighted the biological activities of derivatives of isoquinoline compounds similar to or including this compound:

- Study on Antimicrobial Efficacy : A study reported that derivatives showed promising antimicrobial activity against a range of pathogens, with specific emphasis on their action against resistant strains .

- Anticancer Research : Another research effort demonstrated that isoquinoline derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .

Eigenschaften

IUPAC Name |

6-fluoroisoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBISVKBXOJAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.